molecular formula C6H9NO B2784645 2-Methyl-3-oxopentanenitrile CAS No. 3764-02-1

2-Methyl-3-oxopentanenitrile

Cat. No.: B2784645
CAS No.: 3764-02-1
M. Wt: 111.144
InChI Key: DKQNLQUJEQFXBR-UHFFFAOYSA-N
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Description

Contextualization within Beta-Ketonitrile Chemistry

Beta-ketonitriles, also known as 3-oxonitriles, represent an important class of compounds in organic and medicinal chemistry. thieme-connect.comresearchgate.net These molecules are characterized by a nitrile group (C≡N) and a ketone group (C=O) separated by a methylene (B1212753) or substituted methylene group. 2-Methyl-3-oxopentanenitrile is a classic example of an alkyl-substituted beta-ketonitrile. The dual functionality of these compounds imparts versatile reactivity, allowing them to serve as valuable building blocks and intermediates in the synthesis of more complex molecules. rsc.orgnih.gov Their ability to participate in a wide array of chemical transformations makes them crucial starting materials for constructing various cyclic and heterocyclic systems. researchgate.netrsc.orgnih.gov

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₆H₉NO nih.govscbt.com
Molecular Weight 111.14 g/mol scbt.com
CAS Number 3764-02-1 americanelements.com
Appearance Pale yellow liquid google.com
IUPAC Name This compound nih.gov
Boiling Point Not specified
Melting Point Not specified

| Density | Not specified |

Historical Development and Early Investigations of Alkyl Beta-Ketonitriles

The synthesis of beta-ketonitriles has been a subject of chemical investigation for many decades. Early methods for their preparation often involved the condensation of carboxylic acid esters with nitriles in the presence of a strong base. google.comgoogle.com This approach, a variation of the Claisen condensation, allowed for the formation of the characteristic keto-nitrile backbone.

Historically, the acylation of aliphatic nitriles was found to be challenging, often requiring elevated temperatures to proceed efficiently. google.com A 1988 patent describes a process for producing 3-oxonitriles by reacting carboxylic acid esters with nitriles using a sodium hydride suspension, indicating the ongoing efforts to refine these condensation reactions. google.com Over time, research has focused on developing milder and more efficient synthetic methodologies. thieme-connect.comresearchgate.net The fundamental reactivity of the alpha-protons (the hydrogens on the carbon between the ketone and nitrile groups) was recognized early on, establishing beta-ketonitriles as useful nucleophiles in organic synthesis.

Significance as a Versatile Synthetic Intermediate

The primary significance of this compound, and beta-ketonitriles in general, lies in their role as multifunctional synthetic intermediates. rsc.orgnih.gov The presence of both a nucleophilic α-carbon and two reactive electrophilic centers (the carbonyl carbon and the nitrile carbon) allows for a diverse range of chemical transformations.

These intermediates are instrumental in constructing a variety of molecular scaffolds, including:

Heterocyclic compounds: They are key precursors for synthesizing biologically relevant heterocycles like pyrimidines, pyridines, quinolines, and chromenes. rsc.orgnih.govacs.org For instance, 4-methyl-3-oxopentanenitrile (B1278294) has been successfully used in the Biginelli reaction with aldehydes and urea (B33335) to produce 5-cyano-substituted dihydropyrimidinones, which are valuable pharmacophores. ias.ac.in

Cyclic hydrocarbons and aromatic compounds: Through various cyclization strategies, beta-ketonitriles can be converted into carbocyclic and aromatic systems. researchgate.netrsc.orgnih.gov

Spirocycles and fused heterocycles: The reactivity of beta-ketonitriles facilitates their use in cascade, domino, and sequential reactions to build complex polycyclic structures. rsc.orgnih.gov

The nitrile group can be hydrolyzed to a carboxylic acid or transformed into other functional groups like amides and amines, while the ketone group can undergo nucleophilic addition or reduction to an alcohol. evitachem.com This versatility makes them powerful tools for synthetic chemists.

Table 2: Examples of Compounds Synthesized from Beta-Ketonitrile Intermediates

Starting Material Reaction Type Product Class
β-Ketonitriles, Aldehydes, Urea Biginelli Reaction 5-Cyanodihydropyrimidinones ias.ac.in
β-Ketonitriles, Arylboronic Acids, DMSO Tandem Cyclization Polysubstituted Pyridines acs.org
β-Ketonitriles, Alcohols Alcoholysis α-Ketoesters researchgate.net
β-Ketonitriles, Carbon Disulfide Nucleophilic Addition/Cyclization Thiopyran derivatives researchgate.net

Current Research Trends and Future Prospects in Fine Chemical Synthesis

Contemporary research on beta-ketonitriles, including this compound, is focused on several key areas. A major trend is the development of more efficient, economical, and environmentally friendly ("green") synthesis methods. researchgate.net This includes the use of inexpensive and readily available reagents, such as potassium tert-butoxide (KOt-Bu), and the exploration of milder reaction conditions. researchgate.net

Another significant area of research is the development of catalytic, multicomponent reactions that allow for the rapid assembly of complex molecules from simple precursors in a single step. acs.org The palladium-catalyzed tandem reaction of β-ketonitriles with arylboronic acids and dimethyl sulfoxide (B87167) (DMSO) to form polysubstituted pyridines is a prime example of this trend. acs.org

Furthermore, there is a growing interest in asymmetric synthesis, aiming to produce chiral beta-ketonitriles that can serve as building blocks for enantiomerically pure pharmaceuticals and other fine chemicals. researchgate.net The nitrile functionality itself is recognized as an important pharmacophore in many drug molecules, driving further research into nitrile-containing compounds. researchgate.net

Future prospects in this field are likely to involve the expansion of the synthetic utility of beta-ketonitriles into new areas of materials science and medicinal chemistry. researchgate.netontosight.ai The discovery of novel catalytic systems for their synthesis and functionalization will continue to be a priority, enabling the creation of increasingly complex and valuable chemical entities. oaepublish.comacs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3-oxopentanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c1-3-6(8)5(2)4-7/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKQNLQUJEQFXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C(C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Methyl 3 Oxopentanenitrile

Established Synthetic Pathways and Mechanistic Considerations

Traditional synthetic routes to 2-Methyl-3-oxopentanenitrile rely on well-established organic reactions, primarily base-mediated condensations and alkylation approaches. These methods offer reliable access to the target molecule, and their mechanisms are well-understood.

Base-Mediated Condensation Reactions (e.g., Claisen-type condensations involving esters and nitriles)

The success of the Claisen-type condensation hinges on the selection of a sufficiently strong base to deprotonate the α-carbon of the nitrile, generating a nucleophilic carbanion. google.com Commonly employed bases for this purpose include sodium hydride (NaH) and potassium tert-butoxide (KOtBu). google.com

Sodium hydride, a powerful non-nucleophilic base, is frequently used in these condensations. google.com It effectively removes a proton from the α-carbon of propionitrile (B127096) to form the corresponding sodium salt. The reaction is typically carried out in an aprotic solvent like toluene (B28343) at elevated temperatures, ranging from 80°C to 95°C. google.com The progress of the reaction can be monitored by the evolution of hydrogen gas. google.com

Potassium tert-butoxide is another effective strong base for mediating this transformation. Its bulky nature minimizes side reactions, and it is highly effective in generating the required nitrile anion.

The choice of base and reaction conditions can significantly influence the yield and purity of the final product. A full equivalent of the base is often required to drive the reaction to completion, as the resulting β-ketonitrile is itself acidic and will be deprotonated by the base. libretexts.org

Deprotonation Agent Typical Solvent Typical Temperature Range (°C) Key Considerations
Sodium Hydride (NaH)Toluene, THF60 - 100Highly reactive, requires anhydrous conditions. google.com
Potassium tert-Butoxide (KOtBu)THF, DMSORoom Temperature to 60Bulky base, good for preventing side reactions.

The core of the Claisen-type condensation is a nucleophilic acyl substitution reaction. vanderbilt.edumasterorganicchemistry.com The mechanism proceeds through a two-step addition-elimination process. vanderbilt.edumasterorganicchemistry.comlibretexts.orgpressbooks.pubyoutube.com

First, the nitrile carbanion, generated by the strong base, acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of the ester (e.g., ethyl propionate). vanderbilt.edulibretexts.orgpressbooks.pub This nucleophilic addition results in the formation of a tetrahedral intermediate. vanderbilt.edulibretexts.orgpressbooks.pub

Alkylation Approaches for Beta-Keto Nitrile Scaffolds

An alternative strategy for the synthesis of this compound involves the alkylation of a pre-existing β-keto nitrile scaffold. This approach starts with a simpler β-keto nitrile, such as 3-oxopentanenitrile, which is then alkylated at the α-position with a methylating agent.

The first step in this process is the deprotonation of the α-carbon of the starting β-keto nitrile using a suitable base to form a stable enolate. This enolate then acts as a nucleophile, attacking an electrophilic methyl source, such as methyl iodide or dimethyl sulfate, in a classic SN2 reaction. This introduces the methyl group at the desired position, yielding this compound. The choice of base and reaction conditions is crucial to ensure selective mono-alkylation and to avoid competing side reactions.

Sustainable and Green Chemistry Approaches in this compound Synthesis

In recent years, there has been a growing emphasis on developing more environmentally friendly and sustainable methods for chemical synthesis. This has led to the exploration of biocatalytic and other green chemistry approaches for the production of nitriles, including β-keto nitriles.

Biocatalytic Transformations for Nitrile Production

Biocatalysis offers a promising green alternative to traditional chemical synthesis. nih.gov Enzymes can catalyze reactions under mild conditions, often in aqueous media, with high selectivity and efficiency, thereby reducing the need for harsh reagents and organic solvents. nih.gov

For the synthesis of nitriles, a class of enzymes known as aldoxime dehydratases has shown significant potential. nih.govmdpi.com These enzymes catalyze the dehydration of aldoximes to the corresponding nitriles under mild conditions. mdpi.com This biocatalytic route avoids the use of toxic cyanating agents often employed in traditional nitrile syntheses. While the direct biocatalytic synthesis of this compound has not been extensively reported, the broader success of aldoxime dehydratases in producing a variety of nitriles suggests that this could be a viable future strategy. nih.govmdpi.com The process would involve the enzymatic dehydration of the corresponding aldoxime precursor of this compound.

Further research into substrate engineering and enzyme optimization could pave the way for a highly efficient and sustainable biocatalytic route to this important β-ketonitrile.

Solvent-Free and Environmentally Benign Reaction Conditions

The development of solvent-free reaction conditions is a key goal in green chemistry, as it reduces waste and simplifies product isolation. cmu.edu In the context of nitrile synthesis, biocatalytic reactions using whole cells have been successfully performed under neat (solvent-free) conditions. nih.govmdpi.com For example, the conversion of citronellyl-oxime to citronellyl nitrile was achieved by simply mixing the neat substrate with whole cells overexpressing an aldoxime dehydratase. nih.govmdpi.com While reaction times can be longer in such systems, the environmental benefits and increased product throughput are significant advantages. nih.gov

Flow Chemistry Applications in Nitrile Synthesis

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. rsc.orgflinders.edu.authieme-connect.deresearchgate.net The application of flow chemistry to nitrile synthesis is an emerging area with significant potential.

A continuous flow process for the cyanide-free synthesis of aryl nitriles from ketones has been reported using p-toluenesulfonylmethyl isocyanide (TosMIC) in a van Leusen reaction. rsc.org This method features short residence times and high scalability. rsc.org While this specific example focuses on aryl nitriles from ketones, the principles can be adapted for the synthesis of aliphatic β-ketonitriles like this compound from appropriate precursors. The precise control over reaction parameters in a flow reactor can be particularly beneficial for managing exothermic reactions and improving product selectivity.

Flow Chemistry AdvantageApplication in Nitrile Synthesis
Enhanced SafetyHandling of hazardous reagents and intermediates in small, controlled volumes.
Improved Heat TransferEfficient management of exothermic reactions, preventing runaway conditions.
ScalabilityStraightforward scaling from laboratory to production by extending operation time.
AutomationPrecise control over reaction parameters leading to improved reproducibility.

Stereoselective and Asymmetric Synthesis of Chiral this compound Analogs (if applicable)

The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance, particularly in the pharmaceutical industry. bldpharm.com Asymmetric synthesis aims to produce a single enantiomer of a chiral product. organic-chemistry.org While this compound itself is achiral, the introduction of a substituent at the 2-position can create a stereocenter, leading to chiral analogs.

Enzymatic methods are particularly well-suited for asymmetric synthesis due to the inherent chirality of enzymes. acs.orgresearchgate.netnih.govdoi.org For instance, the asymmetric reduction of β-ketonitriles using carbonyl reductases can produce chiral β-hydroxy nitriles with high enantiomeric excess. organic-chemistry.orgacs.orgresearchgate.net This approach could be applied to a precursor of a chiral this compound analog to install a stereocenter with high selectivity.

Reactivity and Mechanistic Studies of 2 Methyl 3 Oxopentanenitrile

Reactions at the Nitrile Functionality (-C≡N)

The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. libretexts.org This reactivity is central to several important transformations.

Hydrolysis Pathways to Carboxylic Acids and Amides

The hydrolysis of nitriles is a fundamental reaction that typically proceeds in two stages: initial conversion to an amide, followed by further hydrolysis to a carboxylic acid. chemistrysteps.com The final product can be controlled by the reaction conditions. lumenlearning.com

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the carbon atom. A subsequent nucleophilic attack by water leads to the formation of an imidic acid intermediate, which then tautomerizes to the more stable amide, 2-methyl-3-oxopentanamide. chemistrysteps.com Prolonged exposure to harsh acidic or basic conditions will continue the hydrolysis of the amide to yield 2-methyl-3-oxopentanoic acid. chemistrysteps.comchemistrysteps.com

Base-catalyzed hydrolysis involves the direct nucleophilic addition of a hydroxide (B78521) ion to the nitrile carbon. chemistrysteps.com While this pathway also proceeds through an amide intermediate, isolating the amide can be challenging because the conditions required for nitrile hydrolysis often lead to the subsequent hydrolysis of the amide as well. chemistrysteps.com

Table 1: Hydrolysis Reactions of 2-Methyl-3-oxopentanenitrile
ConditionsIntermediate ProductFinal ProductGeneral Mechanism
Aqueous Acid (e.g., H₂SO₄, HCl), Heat2-Methyl-3-oxopentanamide2-Methyl-3-oxopentanoic AcidAcid-catalyzed nucleophilic addition of water. chemistrysteps.comlumenlearning.com
Aqueous Base (e.g., NaOH, KOH), Heat2-Methyl-3-oxopentanamide2-Methyl-3-oxopentanoate (salt)Base-catalyzed nucleophilic addition of hydroxide. chemistrysteps.com

Reduction Reactions to Amines and Aldehydes

The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent.

Powerful hydride donors, such as lithium aluminum hydride (LiAlH₄), achieve the complete reduction of the nitrile to a primary amine. libretexts.org This transformation occurs through two consecutive nucleophilic additions of a hydride ion. libretexts.org When applied to this compound, LiAlH₄ will also reduce the ketone functionality, resulting in a polyfunctional product, 2-methylpentan-3-ol-1-amine.

To selectively reduce the nitrile to an aldehyde, a less reactive and sterically hindered reducing agent like diisobutylaluminium hydride (DIBAL-H) is employed. libretexts.orgksu.edu.sa The reaction is typically performed at low temperatures to prevent over-reduction. DIBAL-H adds a single hydride equivalent to the nitrile, forming an imine-aluminum complex. Subsequent acidic aqueous workup hydrolyzes this intermediate to furnish the corresponding aldehyde, 2-methyl-3-oxopentanal. libretexts.org

Table 2: Reduction of the Nitrile Group in this compound
ReagentProductNotes
Lithium Aluminum Hydride (LiAlH₄)2-Methylpentan-3-ol-1-amineReduces both the nitrile and the ketone. libretexts.org
Diisobutylaluminium Hydride (DIBAL-H), then H₃O⁺2-Methyl-3-oxopentanalReduces the nitrile to an aldehyde via an imine intermediate; the ketone is unaffected at low temperatures. libretexts.org

Nucleophilic Additions and Cycloaddition Reactions (e.g., Strecker synthesis related pathways)

While the classic Strecker synthesis builds α-aminonitriles from ketones or aldehydes, related nucleophilic additions can be performed on the existing nitrile group of this compound. wikipedia.org Organometallic reagents, such as Grignard reagents (R-MgX), can attack the electrophilic carbon of the nitrile. This addition forms an imine anion intermediate, which upon hydrolysis is converted into a ketone. libretexts.org This reaction provides a pathway to synthesize more complex diketone structures.

The carbon-nitrogen triple bond can also participate as a dipolarophile in cycloaddition reactions. For instance, in a [3+2] cycloaddition with an azide (B81097) (like sodium azide), it can form a tetrazole ring, a heterocyclic moiety of significant interest in medicinal chemistry.

Reactions at the Ketone Functionality (-C(=O)-)

The carbonyl group of this compound is a site of rich chemical reactivity, primarily involving nucleophilic addition to the electrophilic carbonyl carbon. ksu.edu.sa

Carbonyl Reductions and Derivatizations (e.g., imine, hydrazone formation)

The ketone functionality can be selectively reduced to a secondary alcohol using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is an ideal reagent for this transformation, as it reduces ketones but not nitriles. libretexts.org The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon, forming an alkoxide intermediate that is subsequently protonated to yield 2-methyl-3-hydroxypentanenitrile. libretexts.org

The carbonyl group also undergoes condensation reactions with nitrogen-based nucleophiles. Reaction with a primary amine (R-NH₂) results in the formation of an imine (or Schiff base), while reaction with hydrazine (B178648) (H₂N-NH₂) or its derivatives yields the corresponding hydrazone. These reactions are often catalyzed by acid and proceed through the initial formation of a carbinolamine intermediate followed by dehydration.

Table 3: Reduction and Derivatization of the Ketone in this compound
ReagentProduct TypeResulting Functional Group
Sodium Borohydride (NaBH₄)Secondary Alcohol-CH(OH)-
Primary Amine (R-NH₂)Imine-C(=NR)-
Hydrazine (H₂N-NH₂)Hydrazone-C(=N-NH₂)-

Wittig and Related Olefination Processes

The Wittig reaction is a powerful method for converting ketones into alkenes. wikipedia.orglumenlearning.com This reaction utilizes a phosphorus ylide (a Wittig reagent, Ph₃P=CR₂), which acts as a carbon nucleophile. The mechanism involves a [2+2] cycloaddition between the ylide and the ketone to form a four-membered ring intermediate known as an oxaphosphetane. organic-chemistry.orgmasterorganicchemistry.com This intermediate rapidly decomposes to form the desired alkene and the highly stable triphenylphosphine (B44618) oxide, which drives the reaction to completion. lumenlearning.com

By reacting this compound with various Wittig reagents, the carbonyl oxygen can be replaced with a carbon-carbon double bond, providing a route to a variety of substituted alkenes. For example, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) yields 2-methyl-3-methylenepentanenitrile. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide; stabilized ylides generally afford (E)-alkenes, whereas non-stabilized ylides favor the formation of (Z)-alkenes. wikipedia.orgorganic-chemistry.org

Table 4: Wittig Olefination of this compound
Wittig ReagentProduct
Methylenetriphenylphosphorane (Ph₃P=CH₂)2-Methyl-3-methylenepentanenitrile
Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃)3-Ethylidene-2-methylpentanenitrile
(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)Ethyl 3-cyano-4-methylhex-2-enoate

Reactions at the Alpha-Carbon (Acidic Protons)

The carbon atom situated between the carbonyl group and the nitrile group in this compound is known as the alpha-carbon. The protons attached to this carbon exhibit significant acidity due to the electron-withdrawing effects of the adjacent carbonyl and nitrile functionalities. This acidity is a key determinant of the compound's reactivity, making the alpha-carbon a nucleophilic center upon deprotonation.

Deprotonation and Subsequent Alkylation/Acylation Reactions

The presence of two electron-withdrawing groups (carbonyl and nitrile) significantly increases the acidity of the alpha-proton of this compound, facilitating its removal by a suitable base to form a resonance-stabilized enolate ion. The negative charge in this enolate is delocalized over the alpha-carbon, the oxygen of the carbonyl group, and the nitrogen of the nitrile group.

Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are often employed to ensure complete and irreversible deprotonation, preventing self-condensation reactions. libretexts.org Once formed, the nucleophilic enolate can readily participate in SN2 reactions with various electrophiles.

Alkylation: The reaction of the enolate with alkyl halides introduces an alkyl group at the alpha-position. libretexts.org The success of this reaction is contingent on the nature of the alkyl halide; primary and methyl halides are preferred as they are less prone to undergoing competing elimination reactions. libretexts.org

Acylation: Similarly, the enolate can react with acylating agents, such as acyl chlorides or anhydrides, to introduce an acyl group at the alpha-carbon. This reaction provides a route to more complex dicarbonyl compounds.

Reactant TypeElectrophile ExampleProduct Type
Alkyl HalideMethyl Iodide (CH₃I)α-Alkylated β-ketonitrile
Acyl HalideAcetyl Chloride (CH₃COCl)α-Acylated β-ketonitrile

Condensation Reactions (e.g., Knoevenagel variants)

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone, typically catalyzed by a weak base. thermofisher.comscielo.br The acidic alpha-proton of this compound makes it a suitable candidate for participation in Knoevenagel-type reactions.

In a typical reaction, a base (like an amine or its salt) deprotonates the this compound to form the nucleophilic enolate. scielo.br This enolate then attacks the carbonyl carbon of an aldehyde or ketone. The resulting intermediate subsequently undergoes dehydration to yield a stable α,β-unsaturated product. nih.gov The reaction is often driven to completion by the removal of water. thermofisher.com

The general mechanism involves:

Base-catalyzed deprotonation of the β-ketonitrile.

Nucleophilic attack of the resulting carbanion on the carbonyl electrophile.

Proton transfer to form an aldol-type intermediate.

Elimination of a water molecule to form the final condensed product.

Intramolecular Cyclization Reactions

Derivatives of this compound, appropriately functionalized with a leaving group or an electrophilic center elsewhere in the molecule, can undergo intramolecular cyclization reactions. The nucleophilic alpha-carbon, generated via deprotonation, can attack an internal electrophilic site, leading to the formation of cyclic compounds.

For instance, a derivative of this compound containing a halide at a suitable position on an N-alkyl or O-alkyl chain could cyclize via an intramolecular SN2 reaction. The regioselectivity and feasibility of the cyclization are governed by factors such as ring size (with 5- and 6-membered rings being kinetically and thermodynamically favored) and the geometric constraints of the molecule. Such reactions are pivotal in the synthesis of various heterocyclic and carbocyclic systems. organic-chemistry.org

Multi-Component Reactions (MCRs) Involving this compound

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the reactants, are highly valued for their efficiency and atom economy. The structural features of this compound make it an excellent substrate for various MCRs.

Biginelli Reaction Derivatives and Pathways

The Biginelli reaction is a well-known MCR that traditionally involves the acid-catalyzed condensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) (or thiourea) to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). wikipedia.orgorganic-chemistry.org this compound can serve as the active methylene component in this reaction, leading to the synthesis of novel DHPM derivatives.

The reaction mechanism is generally accepted to proceed through one of three potential pathways, with the most favored being the "imine" pathway:

Imine Pathway: The reaction initiates with the acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. organic-chemistry.orgsci-hub.se

Nucleophilic Addition: The enol form of this compound then acts as a nucleophile, attacking the iminium ion.

Cyclization and Dehydration: The resulting intermediate undergoes intramolecular cyclization via the attack of the remaining urea nitrogen onto the carbonyl carbon, followed by dehydration to yield the final dihydropyrimidinone product. wikipedia.orgsigmaaldrich.com

The use of this compound in this reaction would lead to DHPMs bearing both a nitrile and a methyl group at the 5-position of the pyrimidine (B1678525) ring, offering a route to highly functionalized heterocyclic compounds. nih.govjmchemsci.comnih.gov

Biginelli Reaction ComponentExample
AldehydeBenzaldehyde
Active Methylene CompoundThis compound
Urea ComponentUrea or Thiourea

Palladium-Catalyzed Tandem Reactions of Beta-Ketonitriles

Palladium catalysis offers a powerful tool for the construction of complex molecular architectures. Beta-ketonitriles like this compound can participate in palladium-catalyzed tandem reactions, which involve a sequence of two or more bond-forming events that occur in a single pot without the isolation of intermediates.

One such process could involve an initial palladium-catalyzed allylation of the alpha-carbon of this compound. The resulting allylated intermediate could then undergo a subsequent palladium-catalyzed intramolecular cyclization or cross-coupling reaction. For example, a tandem reaction could be designed where an initial Michael addition is followed by a palladium-catalyzed ring closure. beilstein-journals.org These tandem processes are highly efficient and can generate significant molecular complexity from simple starting materials. nih.gov The specific outcome of the reaction is highly dependent on the choice of palladium catalyst, ligands, and reaction conditions. beilstein-journals.org

Chemo-, Regio-, and Stereoselectivity in Complex Reaction Systems

The selectivity of reactions involving this compound is a critical aspect of its synthetic utility. As a molecule with multiple functional groups (ketone, nitrile) and an α-proton, it can exhibit complex reactive behavior.

Chemoselectivity: In reactions with reagents that can interact with either the carbonyl or the nitrile group, chemoselectivity becomes important. For example, reduction reactions could selectively target the ketone, or nucleophilic addition could favor one group over the other based on the reaction conditions and the nature of the nucleophile.

Regioselectivity: The formation of the enolate of this compound is a key step in many of its reactions, such as alkylations and aldol (B89426) condensations. Since the α-carbon is a tertiary center, only one enolate can be formed, thus eliminating issues of regioselectivity in enolate formation that are common in unsymmetrical ketones. msu.edustackexchange.com However, in reactions like Michael additions, the enolate can act as a nucleophile, and the regioselectivity of its attack on an α,β-unsaturated system would be a crucial factor.

Stereoselectivity: The α-carbon of this compound is a stereocenter. Therefore, reactions that generate this center or reactions of the chiral molecule can proceed with stereoselectivity. For instance, the alkylation of the enolate could be influenced by chiral auxiliaries or catalysts to favor the formation of one diastereomer over another. The control of stereochemistry at this center is essential for the synthesis of enantiomerically pure target molecules. nih.gov The principles of kinetic versus thermodynamic control would be paramount in governing the stereochemical outcome of many of its reactions. egyankosh.ac.in

The following table illustrates hypothetical selective transformations of this compound:

Reaction TypeReagentPotential Selectivity IssuePredominant Product (Hypothetical)
AlkylationLDA, then CH₃IStereoselectivity(R/S)-2,2-Dimethyl-3-oxopentanenitrile
Michael AdditionMethyl vinyl ketone, BaseRegio- and Stereoselectivity2-Methyl-2-(3-oxobutyl)-3-oxopentanenitrile
ReductionNaBH₄Chemoselectivity2-Methyl-3-hydroxypentanenitrile

The successful application of this compound in complex multi-step syntheses would heavily rely on the precise control of these selectivity aspects. semanticscholar.orgresearchgate.net Further experimental studies are required to fully elucidate and optimize the chemo-, regio-, and stereoselectivity in its reactions.

Synthetic Utility and Applications in Molecular Assembly

Building Block for Heterocyclic Compound Synthesis

The unique arrangement of functional groups in 2-Methyl-3-oxopentanenitrile makes it an ideal starting material for constructing various heterocyclic rings. sigmaaldrich.com As a β-ketonitrile, it can act as a 1,3-bielectrophilic synthon, reacting with various dinucleophiles to form five- and six-membered rings containing nitrogen and oxygen.

This compound is a suitable precursor for the synthesis of substituted pyridine (B92270) and pyrimidine (B1678525) rings, which are core structures in many biologically important molecules. orientjchem.orgnih.gov

The synthesis of pyridine derivatives can be achieved through condensation reactions. baranlab.org For instance, in reactions analogous to the Hantzsch pyridine synthesis, this compound can condense with an aldehyde and a β-ketoester in the presence of ammonia. ijnrd.org This multicomponent reaction assembles the pyridine ring, incorporating the nitrile group or its hydrolyzed derivative into the final structure. ijpsonline.com Another approach involves the condensation of β-ketonitriles with enamines or enones to form highly substituted pyridines. baranlab.org

For pyrimidine derivatives , the synthesis generally involves the condensation of a three-carbon fragment with a compound containing an N-C-N unit, such as urea (B33335), thiourea, or guanidine. orientjchem.orgbu.edu.eg this compound can serve as the C-C-C component. The reaction proceeds through the initial formation of an intermediate by the reaction of the ketone with the N-C-N reagent, followed by intramolecular cyclization involving the nitrile group, leading to the formation of the pyrimidine ring. nih.govorganic-chemistry.org

Table 1: General Synthetic Routes to Pyridines and Pyrimidines

Heterocycle General Method Role of β-Ketonitrile
Pyridine Hantzsch-type Synthesis Provides two carbons and a nitrile/carboxyl group to the ring.

| Pyrimidine | C-C-C + N-C-N Condensation | Acts as the three-carbon building block. |

The 1,3-dicarbonyl-like reactivity of this compound makes it a key starting material for the synthesis of five-membered heterocyclic frameworks like isoxazoles and pyrazoles. hilarispublisher.com

Isoxazole frameworks are readily synthesized by the condensation of β-dicarbonyl compounds or their equivalents with hydroxylamine (B1172632). organic-chemistry.org In this reaction, this compound reacts with hydroxylamine hydrochloride. The hydroxylamine first condenses with the ketone carbonyl group to form an oxime intermediate, which then undergoes intramolecular cyclization via the attack of the oxime oxygen on the nitrile carbon, yielding a substituted isoxazole. nih.govubbcluj.ro This method allows for the regioselective synthesis of 3,5-disubstituted isoxazoles. organic-chemistry.org

Similarly, pyrazole (B372694) frameworks are formed through the condensation of 1,3-dicarbonyl compounds with hydrazine (B178648) or its derivatives. chim.itkthmcollege.ac.in The reaction of this compound with hydrazine hydrate (B1144303) involves the initial formation of a hydrazone at the ketone position, followed by a ring-closing reaction onto the nitrile group to afford a highly functionalized aminopyrazole. nih.govresearchgate.net The use of substituted hydrazines allows for the introduction of various substituents at the N-1 position of the pyrazole ring. hilarispublisher.com

Table 2: Synthesis of Isoxazoles and Pyrazoles

Reagent Resulting Heterocycle Key Reaction Steps
Hydroxylamine Isoxazole 1. Oxime formation. 2. Intramolecular cyclization.

The reactivity of this compound extends to the synthesis of other heterocyclic systems containing nitrogen and oxygen. Its functional groups can be manipulated to participate in various cyclization strategies. researchgate.netresearchgate.net For example, the nitrile group can be reduced to an amine, or the ketone can be transformed into other functional groups, opening pathways to different heterocyclic scaffolds. rsc.org Polyfunctional δ-diketones, which can be synthesized from related oxo-nitriles, are known precursors for heterocycles like 1,2-diazepines when reacted with hydrazine. nih.gov

Intermediate in the Synthesis of Complex Organic Molecules

Beyond its role as a direct precursor to simple heterocycles, this compound also functions as a valuable intermediate in multi-step syntheses of more complex and specialized organic molecules, including those with applications in agriculture and pharmaceuticals.

Many heterocyclic compounds, such as pyrazoles, pyrimidines, and isoxazoles, form the core of active ingredients in numerous pesticides and herbicides. echemi.com While specific examples detailing the direct use of this compound in the synthesis of commercial agrochemicals are not extensively documented, its utility in producing these key heterocyclic scaffolds suggests its potential as an intermediate in this field. made-in-china.com The synthesis of functionalized heterocycles is a crucial step in developing new agrochemical agents, and versatile building blocks like β-ketonitriles are fundamental to this process.

The synthesis of pharmaceutical ingredients often involves the assembly of complex molecular architectures, where key intermediates play a crucial role. 4-Methyl-3-oxovaleronitrile, a synonym for this compound, has been identified as a key intermediate in the synthesis of Rosuvastatin calcium. google.com

In a patented synthetic route, 4-methyl-3-oxovaleronitrile is synthesized via the reaction of isobutyryl chloride with acetonitrile (B52724) in the presence of a base like potassium methoxide. google.com This intermediate is then further elaborated through a series of reactions to construct the complex side chain of Rosuvastatin. The presence of both the nitrile and ketone functionalities in a relatively small molecule provides the necessary handles for subsequent chemical transformations required to build the final drug scaffold. google.com Oxetanes, another important pharmacophore, are also synthesized from intermediates derived from related oxo-butyrate compounds, highlighting the importance of such building blocks in medicinal chemistry. google.com

Natural Product Synthesis Strategies

While direct and specific examples of the incorporation of this compound into the total synthesis of a named natural product are not extensively documented in publicly available literature, the broader class of β-ketonitriles are recognized as highly versatile intermediates in the synthesis of a wide array of organic compounds, including those that serve as scaffolds for biologically active molecules. rsc.org The reactivity of β-ketonitriles allows for their elaboration into various cyclic and heterocyclic systems that are common motifs in natural products.

The general synthetic utility of β-ketonitriles suggests that this compound could theoretically be employed in strategies targeting natural products containing substituted carbocyclic or heterocyclic cores. For instance, its reaction with various electrophiles and nucleophiles could lead to the construction of substituted pyridines, pyrimidines, or pyrazoles, which are prevalent in many natural alkaloids and other bioactive compounds. rsc.org However, at present, specific and detailed synthetic routes from this compound to a completed natural product remain to be published in peer-reviewed literature.

Role in Enzyme Mechanism and Kinetic Studies (as a substrate for understanding enzyme function)

The study of how enzymes interact with substrates is fundamental to understanding their biological function and for the development of enzyme inhibitors. While there is a vast body of research on enzyme kinetics, specific studies detailing the use of this compound as a substrate to probe the mechanism and kinetics of a particular enzyme are not readily found in the current scientific literature.

In principle, the structure of this compound, with its ketone and nitrile functionalities, could make it a potential substrate for enzymes such as reductases, which could act on the carbonyl group, or nitrilases, which could hydrolyze the nitrile group. Kinetic analysis of such hypothetical reactions would involve determining key parameters like the Michaelis constant (K_m) and the catalytic rate constant (k_cat), which provide insights into the enzyme's affinity for the substrate and its catalytic efficiency, respectively. However, without experimental data, any discussion of its specific role as an enzyme substrate remains speculative.

Development of Novel Reaction Methodologies and Concepts

The unique reactivity of β-ketonitriles has historically made them valuable starting materials and building blocks in the development of new synthetic methods. rsc.org These compounds can participate in a variety of chemical transformations, including alkylations, acylations, and cyclization reactions, often under mild conditions.

While specific research focused solely on leveraging this compound for the development of entirely new reaction concepts is not extensively reported, its structural motif is representative of the class of compounds that are often used to test and validate new synthetic methodologies. For example, the development of new catalysts for asymmetric synthesis or novel C-C bond-forming reactions could potentially utilize substrates like this compound to demonstrate scope and efficiency.

The field of organic synthesis is continually evolving, with a constant demand for new and more efficient ways to construct complex molecules. acs.org While this compound may not have been the specific focus of a landmark methodological study to date, its inherent reactivity ensures its potential as a valuable tool in the ongoing quest for novel and improved synthetic transformations.

Theoretical and Computational Chemistry Studies of 2 Methyl 3 Oxopentanenitrile

Electronic Structure and Bonding Analysis (e.g., HOMO-LUMO gap)

The electronic structure of a molecule governs its reactivity and spectroscopic properties. A primary focus of electronic structure analysis is the examination of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity.

Table 1: Key Concepts in Electronic Structure Analysis

Concept Description Significance for 2-Methyl-3-oxopentanenitrile
HOMO Highest Occupied Molecular Orbital; region of the molecule most likely to donate electrons. Identifies potential sites for electrophilic attack.
LUMO Lowest Unoccupied Molecular Orbital; region of the molecule most likely to accept electrons. Identifies potential sites for nucleophilic attack.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO. Indicates the molecule's kinetic stability and chemical reactivity.

| Molecular Electrostatic Potential (MEP) | A map of electrostatic potential on the electron density surface. | Visualizes electron-rich (negative potential) and electron-poor (positive potential) regions, predicting sites for electrophilic and nucleophilic interactions. nih.gov |

Conformational Analysis and Molecular Dynamics

Computational methods can systematically scan the potential energy surface by rotating the dihedral angles of the molecule's backbone. For this compound, key rotations would be around the C2-C3 and C3-C4 bonds. Such studies, similar to those performed on the related compounds 4-methyl-3-oxopentanenitrile (B1278294) and 3-oxopentanenitrile, can reveal the preferred geometries governed by steric hindrance and intramolecular interactions. nih.govjove.com

Molecular dynamics (MD) simulations can complement this static picture by modeling the atomic motions of the molecule over time. MD provides insights into the flexibility of the molecule and the dynamic equilibrium between different conformations in various environments, such as in a solvent.

Reaction Mechanism Modeling and Transition State Characterization

Theoretical chemistry is a fundamental tool for elucidating the pathways of chemical reactions. By modeling the potential energy surface of a reaction, chemists can map the energetic profile from reactants to products. This involves locating and characterizing the transition state—the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction. nih.gov

For this compound, computational studies could model various reactions, such as the enolization of the ketone, nucleophilic addition to the carbonyl carbon, or reactions involving the nitrile group. DFT calculations are used to optimize the geometries of reactants, products, and, crucially, the transition state. Characterizing the transition state (e.g., by confirming it has a single imaginary vibrational frequency) allows for the calculation of the activation energy, providing a quantitative prediction of the reaction rate.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational methods can accurately predict various spectroscopic parameters, which serves as a powerful aid in structure elucidation and the interpretation of experimental data. By calculating these parameters for a proposed structure, a direct comparison with experimental spectra can confirm or refute the structural assignment. nih.gov

Vibrational Frequencies: DFT calculations can compute the vibrational modes of this compound. The resulting frequencies correspond to peaks in the Infrared (IR) and Raman spectra. These calculations can help assign specific peaks to the stretching or bending of particular bonds, such as the characteristic C=O and C≡N stretches.

NMR Chemical Shifts: The gauge-independent atomic orbital (GIAO) method is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). For a molecule like this compound, theoretical predictions can help assign the signals in its complex NMR spectrum, especially for the chiral center and adjacent carbons.

While specific data is not reported here, the established accuracy of these predictive methods makes them a cornerstone of modern chemical analysis. nih.gov

Conceptual Density Functional Theory (DFT) Descriptors and Reactivity Predictions

Conceptual DFT provides a framework for quantifying chemical concepts like electronegativity and hardness from the electronic density of a molecule. mdpi.com This allows for the prediction of a molecule's reactivity using a set of calculated descriptors. These indices can be global (describing the molecule as a whole) or local (describing specific atomic sites within the molecule).

| Parr Functions (P(r)) | Local | A tool for predicting the most probable sites for nucleophilic and electrophilic attacks. | Pinpoints specific atoms (e.g., carbonyl carbon, α-carbon) as reactive centers. mdpi.com |

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the analysis of 2-Methyl-3-oxopentanenitrile, enabling its separation from impurities and other components in a mixture. chemijournal.com The choice of technique depends on the compound's volatility and the analytical goal, such as purity assessment or quantitative analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the analysis of volatile and semi-volatile compounds like this compound. uah.edunih.govscielo.br In this method, the gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. scielo.br The separated components then enter the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique spectral "fingerprint" for identification. chemijournal.com

The key advantages of GC-MS include its high resolution for separating complex mixtures and its ability to provide definitive structural information from the mass spectra. chemijournal.com For this compound, GC-MS can be used to confirm its presence in a reaction mixture, identify byproducts, and assess purity. The interpretation of its mass spectrum would involve identifying the molecular ion peak and characteristic fragmentation patterns resulting from the loss of functional groups such as the cyano (-CN) and ethyl ketone (-C(O)CH2CH3) moieties.

Table 1: Typical GC-MS System Parameters for Analysis of Organic Nitriles

Parameter Typical Setting
Column HP-5 (or equivalent)
Injector Temperature 250-280 °C
Carrier Gas Helium or Hydrogen
Oven Program Temperature ramp (e.g., 50°C to 250°C)
Ionization Mode Electron Impact (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)

| Scan Range | m/z 40-400 |

This table presents generalized parameters; specific conditions must be optimized for this compound.

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for compounds that may not be sufficiently volatile for GC. researchgate.net It separates components based on their interactions with a stationary phase (packed in a column) and a liquid mobile phase pumped at high pressure. basicmedicalkey.com HPLC is widely used for both the quantification and purity assessment of chemical compounds. researchgate.net For quantitative analysis of this compound, a UV detector is often employed, as the ketone carbonyl group provides chromophoric activity.

A critical application of HPLC for this compound is chiral analysis. The molecule contains a stereogenic center at the second carbon, meaning it can exist as two non-superimposable mirror images (enantiomers). The direct separation of these enantiomers is achieved using a Chiral Stationary Phase (CSP). chromatographyonline.com These specialized columns interact differently with each enantiomer, leading to different retention times and allowing for their separation and quantification. chromatographyonline.com This is crucial in fields where the biological activity of each enantiomer may differ significantly.

Table 2: HPLC Method Considerations for this compound

Analysis Type Column Type Mobile Phase Example Detection
Quantitative Reversed-Phase C18 Acetonitrile (B52724)/Water gradient UV-Vis

| Chiral | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol (B130326) | UV-Vis |

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the highly sensitive and specific detection of mass spectrometry. nih.govrsc.org This technique is particularly useful for analyzing complex mixtures where chromatographic peaks may overlap or when analytes are present at very low concentrations. rsc.org An interface is used to vaporize the eluent from the LC column and ionize the analyte before it enters the mass analyzer. saspublishers.comresearchgate.net

For this compound, LC-MS provides a dual confirmation of identity through both retention time and mass-to-charge ratio. saspublishers.com It offers enhanced sensitivity and selectivity compared to HPLC with UV detection alone, making it an indispensable tool for trace-level analysis and metabolite identification studies. saspublishers.commdpi.com

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is used to probe the molecular structure of this compound by observing how the molecule interacts with electromagnetic radiation. These methods are fundamental for confirming the compound's structural formula and connectivity.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds. webassign.netnih.gov It provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov

¹H NMR: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the two methyl groups, the methylene (B1212753) group of the ethyl chain, and the single proton on the chiral center.

¹³C NMR: This method provides information about the different carbon atoms in the molecule. The spectrum of this compound would display separate peaks for each unique carbon, including the characteristic signals for the nitrile carbon (C≡N) and the carbonyl carbon (C=O) at distinct chemical shifts.

¹⁹F NMR: While not applicable to this compound itself, ¹⁹F NMR is a crucial technique for the structural analysis of fluorinated nitrile compounds, offering high sensitivity and a wide chemical shift range for fluorine-containing molecules.

Table 3: Predicted NMR Signals for this compound

Atom Type Technique Predicted Chemical Shift Range (ppm) Multiplicity
-CH(CN)- ¹H NMR 3.5 - 4.0 Quartet
-C(=O)CH₂CH₃ ¹H NMR 2.5 - 2.9 Quartet
-CH(CN)CH₃ ¹H NMR 1.3 - 1.6 Doublet
-C(=O)CH₂CH₃ ¹H NMR 1.0 - 1.3 Triplet
C=O ¹³C NMR 200 - 210 Singlet
C≡N ¹³C NMR 115 - 125 Singlet
-CH(CN)- ¹³C NMR 40 - 50 Singlet
-C(=O)CH₂CH₃ ¹³C NMR 30 - 40 Singlet
-CH(CN)CH₃ ¹³C NMR 15 - 25 Singlet

Note: These are predicted values and may vary based on solvent and experimental conditions.

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules. They are particularly effective for identifying the functional groups present in a compound.

Infrared (IR) Spectroscopy: In IR spectroscopy, a molecule absorbs infrared radiation at specific frequencies that correspond to the vibrations of its chemical bonds. For this compound, the IR spectrum would prominently feature two characteristic absorption bands: a strong, sharp peak for the nitrile (C≡N) stretch, typically around 2200-2260 cm⁻¹, and a strong absorption for the ketone carbonyl (C=O) stretch, usually in the range of 1700-1725 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy also probes molecular vibrations but relies on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds. The C≡N and C=O bonds in this compound would also give rise to characteristic signals in a Raman spectrum, providing complementary information to the IR data for a comprehensive functional group analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound, with a molecular formula of C₆H₉NO, the exact molecular weight is 111.14 g/mol .

The primary fragmentation pathway for ketones is α-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group. This process leads to the formation of a stable acylium ion. For this compound, two principal α-cleavage pathways are possible:

Cleavage between the carbonyl carbon and the ethyl group, resulting in the loss of an ethyl radical (•CH₂CH₃).

Cleavage between the carbonyl carbon and the methyl-substituted carbon bearing the nitrile group, resulting in the loss of a •CH(CH₃)CN radical.

The resulting fragment ions provide structural information. The base peak in the spectrum is often the most stable fragment formed.

Below is a table of predicted major fragments for this compound based on these principles.

Fragment IonStructurem/z (mass-to-charge ratio)Origin
Molecular Ion[CH₃CH₂C(O)CH(CH₃)CN]⁺•111Ionization of the parent molecule
Acylium Ion[CH₃CH₂CO]⁺57α-cleavage, loss of •CH(CH₃)CN
Acylium Ion[O=C=CH(CH₃)CN]⁺82α-cleavage, loss of •CH₂CH₃
Ethyl Cation[CH₃CH₂]⁺29Cleavage of the ethyl group
Methyl Radical Loss[CH₃CH₂C(O)CHCN]⁺•96Loss of a methyl radical

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. This method involves irradiating a single crystal of a compound with X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined, providing unambiguous information about bond lengths, bond angles, and stereochemistry.

For a compound to be analyzed by X-ray crystallography, it must be possible to grow a suitable single crystal. While this technique is the gold standard for solid-state structure determination, there are no publicly available reports of the single-crystal X-ray structure of this compound. This is not uncommon for relatively small, simple organic molecules which may be liquids or oils at room temperature, making crystallization challenging.

Should a crystalline derivative of this compound be prepared, X-ray crystallography could provide invaluable data. For example, if the compound were to be used in the synthesis of a more complex, crystalline molecule, the structure of that product could confirm the connectivity and stereochemistry derived from the this compound precursor. The technique is particularly crucial in pharmaceutical and materials science for understanding intermolecular interactions in the solid state, which can influence the physical properties of the material.

In-situ Monitoring Techniques for Reaction Progress (e.g., ReactIR)

Understanding and optimizing chemical reactions require detailed knowledge of their kinetics, mechanisms, and the influence of various parameters. In-situ monitoring techniques, such as ReactIR (Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy), provide real-time data on the reaction progress without the need for sampling and offline analysis.

ReactIR works by inserting a probe directly into the reaction mixture. An infrared spectrum is recorded at specified intervals, allowing for the continuous monitoring of the concentrations of reactants, intermediates, and products as the reaction proceeds. This is achieved by tracking the changes in the characteristic vibrational frequencies of the functional groups present in the molecules.

The synthesis of this compound, which could for instance involve the acylation of a nitrile-containing precursor, is an ideal candidate for in-situ monitoring with ReactIR. By monitoring the reaction in real-time, one could:

Track Reactant Consumption: Observe the decrease in the intensity of the infrared bands corresponding to the starting materials.

Monitor Product Formation: Observe the increase in the intensity of the characteristic bands for the ketone (C=O stretch) and nitrile (C≡N stretch) groups of this compound.

Detect Intermediates: Identify the transient appearance and subsequent disappearance of bands associated with any reaction intermediates, providing insight into the reaction mechanism.

Determine Reaction Endpoints: Accurately determine when the reaction is complete, preventing unnecessary reaction time and the formation of byproducts.

Study Reaction Kinetics: The data collected can be used to determine reaction rates and understand the influence of temperature, concentration, and catalysts on the reaction.

The table below lists the expected characteristic infrared absorption frequencies that would be monitored during the synthesis of this compound.

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Monitored Species
Nitrile (C≡N)Stretch2260 - 2240Product
Ketone (C=O)Stretch1725 - 1705Product
C-H (in CH₃ and CH₂)Stretch2980 - 2850Reactants and Product
Starting Material Specific Bands(Varies)(Varies)Reactant(s)

The use of in-situ monitoring techniques like ReactIR allows for a more comprehensive understanding of the reaction dynamics, leading to improved process control, optimization, and safety.

Emerging Research Avenues and Future Outlook for 2 Methyl 3 Oxopentanenitrile Chemistry

Development of Next-Generation Catalytic Systems

The synthesis of β-ketonitriles, including 2-Methyl-3-oxopentanenitrile, is a focal point for the development of advanced catalytic systems. The aim is to move beyond traditional stoichiometric bases towards more efficient, selective, and environmentally benign catalytic methods.

Recent progress has centered on several key catalytic strategies:

Base-Catalyzed Acylation: Economical and green synthesis routes are being developed using inexpensive bases. For instance, potassium tert-butoxide (KOt-Bu) has been successfully used for the acylation of acetonitrile (B52724) anion with esters. nih.govresearchgate.netnih.gov The addition of catalytic amounts of isopropanol (B130326) or 18-crown-6 (B118740) can facilitate these reactions under ambient conditions, reducing side-product formation. nih.govresearchgate.netnih.gov

Transition Metal Catalysis: A variety of transition metals have been shown to be effective for the synthesis and functionalization of nitriles.

Palladium: Pd-catalyzed addition of organoboron reagents to dinitriles provides a practical and highly selective route to β-ketonitriles with excellent functional-group tolerance. organic-chemistry.org

Cobalt and Manganese: Non-noble metal complexes of cobalt and manganese are emerging as effective catalysts for the α-alkylation of nitriles with alcohols, following a borrowing hydrogen methodology. rsc.orgacs.org

Ruthenium: Ruthenium pincer complexes have been investigated for the hydrogenative acylation of α,β-unsaturated nitriles. rug.nl

Organocatalysis: N-Heterocyclic carbenes (NHCs) have been utilized in the radical coupling of aldehydes and azobis(isobutyronitrile) to synthesize β-ketonitriles containing a quaternary carbon center under metal-free conditions. acs.org

These developments are paving the way for more sustainable and efficient synthetic routes to this compound and related compounds. A comparison of different catalytic approaches for β-ketonitrile synthesis is presented below.

Catalyst TypeReactantsKey Features
Potassium tert-butoxide Esters/Lactones + AcetonitrileInexpensive, green, ambient conditions with additives. nih.govresearchgate.netnih.gov
**Palladium (e.g., Pd(acac)₂) **Dinitriles + Organoboron reagentsHigh selectivity, broad substrate scope, mild conditions. organic-chemistry.org
Cobalt/Manganese Complexes Nitriles + AlcoholsUse of non-noble metals, environmentally benign (water as byproduct). rsc.orgacs.org
N-Heterocyclic Carbenes (NHCs) Aldehydes + AIBNMetal-free, radical coupling, synthesis of sterically hindered products. acs.org

Integration into Automated and High-Throughput Synthesis Platforms

The principles of automation and high-throughput experimentation are increasingly being applied to accelerate the discovery and optimization of reactions involving nitriles. While specific high-throughput studies on this compound are not yet prevalent in the literature, the groundwork has been laid by research on related compounds.

For example, the synthesis of 2-oxazolines from various nitriles has been successfully screened and optimized using an automated parallel synthesizer. nih.gov This approach allows for rapid testing of different solvents, catalysts, and reaction conditions, with monitoring by GC-MS providing detailed insights into the reaction scope. nih.gov Such platforms can be readily adapted for the optimization of the synthesis of this compound, enabling the rapid screening of catalyst libraries and reaction parameters to identify optimal conditions for yield and purity.

The benefits of integrating this compound chemistry into these platforms include:

Accelerated Reaction Optimization: Rapidly screen a wide range of catalysts, solvents, and temperature profiles.

Enhanced Data Quality: Automated systems provide highly reproducible data, which is crucial for kinetic studies and mechanistic investigations.

Efficient Library Synthesis: Generate libraries of this compound derivatives for screening in drug discovery or materials science applications.

Exploration of Novel Reactivity and Transformation Pathways (e.g., electrochemical, photochemical)

Beyond traditional thermal reactions, researchers are beginning to explore the use of electrochemistry and photochemistry to unlock novel reactivity and transformation pathways for β-ketonitriles like this compound.

Electrochemical Synthesis: Acetonitrile, a common precursor for β-ketonitriles, is known to be electrochemically active, serving as both a solvent and a reactant. rsc.org Electrochemical methods offer a green alternative to traditional redox chemistry, as they use electrons as a traceless reagent. The electrochemical conversion of acetoin (B143602) to methyl ethyl ketone, a compound with a similar carbon skeleton to this compound, demonstrates the potential for electrosynthesis in this area. researchgate.net Future research could focus on the direct electrochemical acylation of propanenitrile or the electrochemical modification of the this compound molecule itself.

Photochemical Reactions: The carbonyl group in this compound is a chromophore that can be activated by UV light. scribd.commsu.edu Upon excitation, carbonyl compounds can undergo a variety of photochemical reactions, including Norrish Type I and Type II cleavages. scribd.combeilstein-journals.org

Norrish Type I: Involves cleavage of the C-C bond adjacent to the carbonyl group, which would lead to the formation of an acyl radical and a secondary alkyl radical. These reactive intermediates could then participate in a variety of subsequent reactions.

Norrish Type II: This pathway involves intramolecular hydrogen abstraction from the γ-carbon. In this compound, this could lead to cleavage of the molecule or the formation of cyclobutanol (B46151) derivatives.

Photoredox catalysis, which combines visible light with a photocatalyst, is another promising avenue. wikipedia.org This approach could enable novel C-C bond formations and other transformations that are not accessible through traditional thermal methods.

Advanced Materials Science Applications

While the application of this compound in advanced materials science is still a nascent field, its bifunctional nature—possessing both a ketone and a nitrile group—makes it an intriguing building block for the synthesis of functional materials. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, while the ketone can participate in various condensation and addition reactions.

Potential areas of exploration include:

Polymer Synthesis: The compound could be used as a monomer or a precursor to monomers for the synthesis of specialty polymers. For example, the nitrile group could be involved in polymerization reactions, or the molecule could be modified to introduce polymerizable groups.

Functional Small Molecules: As a versatile intermediate, this compound can be used to synthesize more complex molecules with specific electronic or optical properties, such as those used in organic light-emitting diodes (OLEDs) or as molecular sensors. The synthesis of phosphole-based π-conjugated systems, for instance, often relies on versatile building blocks that can be elaborated into larger, functional architectures. researchgate.net

Multidisciplinary Research at the Interface of Organic Chemistry and Other Fields (e.g., process chemistry, sustainable manufacturing)

The synthesis of this compound is an excellent case study for the application of principles from process chemistry and sustainable manufacturing. The goal is to develop synthetic routes that are not only high-yielding but also safe, scalable, and environmentally friendly.

Key areas of multidisciplinary research include:

Green Chemistry Metrics: Evaluating synthetic routes based on metrics such as atom economy, E-factor, and process mass intensity (PMI). For example, the development of catalytic, solvent-free, or aqueous-based syntheses of β-ketonitriles is a key objective. nih.govresearchgate.netnih.govrsc.org

Continuous Flow Chemistry: Moving from traditional batch processing to continuous flow manufacturing offers significant advantages in terms of safety, efficiency, and scalability. rsc.orgresearchgate.net A patent for the production of 3-oxonitriles highlights a process that is amenable to industrial scale-up. google.com Another patent describes a synthesis of a related compound, 4-methyl-3-oxo-valeronitrile, that is claimed to be green, environmentally friendly, and suitable for industrial batch production. google.com

Process Optimization: Utilizing Design of Experiments (DoE) and other statistical methods to optimize reaction conditions and maximize yield and purity while minimizing waste.

The table below summarizes key considerations at the interface of organic synthesis and sustainable manufacturing for this compound.

Area of FocusKey ObjectivesExamples/Approaches
Process Chemistry Scalability, safety, robustness, cost-effectiveness.Development of continuous flow processes, detailed kinetic and mechanistic studies, patenting of industrial-scale syntheses. rsc.orggoogle.comgoogle.com
Sustainable Manufacturing Minimization of waste, use of renewable feedstocks, reduction of energy consumption, avoidance of hazardous reagents.Application of green chemistry principles, use of heterogeneous catalysts, exploration of biocatalysis, solvent selection (e.g., use of greener solvents). nih.govresearchgate.netnih.govrsc.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methyl-3-oxopentanenitrile, and how can their efficiency be optimized?

  • Methodological Answer : A common approach involves the condensation of nitrile precursors with ketones or aldehydes. For example, β-keto nitriles like this compound may be synthesized via nucleophilic acyl substitution using methyl bromoacetate and nitrile derivatives under basic conditions . Optimization requires controlling reaction parameters (e.g., temperature, solvent polarity) to minimize side reactions like hydrolysis. Purity can be enhanced via fractional distillation or recrystallization.

Q. How should researchers characterize this compound to confirm its structural identity and purity?

  • Methodological Answer :

  • Spectroscopy : Use 1H^1H-NMR to identify methyl groups (δ ~1.0–1.5 ppm) and ketone-adjacent protons (δ ~2.5–3.5 ppm). IR spectroscopy confirms the nitrile stretch (~2200 cm1^{-1}) and ketone carbonyl (~1700 cm1^{-1}) .
  • Chromatography : HPLC or GC-MS ensures purity (>95%) and detects impurities from side reactions.
  • Elemental Analysis : Validate empirical formula (C6_6H9_9NO) to confirm synthesis success .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during the characterization of this compound?

  • Methodological Answer :

  • Cross-Validation : Compare experimental NMR/IR data with computational predictions (e.g., DFT calculations) or literature analogs (e.g., methyl 3-oxo-pentanoate, CAS 565-69-5) .
  • Isolation of Byproducts : Use preparative chromatography to isolate impurities and characterize them via MS/MS fragmentation .
  • Dynamic Effects : Consider tautomerism (keto-enol) affecting spectral peaks; stabilize with non-polar solvents or low temperatures .

Q. What experimental strategies mitigate competing reaction pathways in the synthesis of this compound?

  • Methodological Answer :

  • Kinetic Control : Use low temperatures to favor the desired pathway over thermodynamically stable byproducts.
  • Protecting Groups : Temporarily block reactive sites (e.g., ketone) to prevent unwanted nucleophilic attacks .
  • Catalysis : Employ phase-transfer catalysts or Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity .

Q. How can this compound serve as a precursor in heterocyclic compound synthesis?

  • Methodological Answer :

  • Cyclization Reactions : React with hydrazines to form pyrazole derivatives or with hydroxylamine to yield isoxazoles.
  • Multicomponent Reactions : Participate in Ugi or Passerini reactions to generate peptidomimetics or polycyclic structures .
  • Mechanistic Insight : Monitor reaction progress using in-situ FTIR to detect intermediate enolates or nitrile intermediates .

Data Reproducibility and Ethics

Q. What steps ensure reproducibility when documenting synthetic procedures for this compound?

  • Methodological Answer :

  • Detailed Protocols : Specify stoichiometry, solvent grades, and equipment calibration (e.g., syringe pump rates for dropwise additions) .
  • Supplementary Data : Provide raw spectral files (e.g., .jdx for IR) and chromatograms in supporting information .
  • Reagent Traceability : Use batch-tested reagents (e.g., ≥99% purity) and disclose suppliers to avoid variability .

Q. How should researchers address discrepancies in reported physical properties (e.g., melting point) of this compound?

  • Methodological Answer :

  • Purity Assessment : Re-measure properties after rigorous purification (e.g., column chromatography).
  • Collaborative Verification : Cross-check data with independent labs using standardized methods (e.g., DSC for melting points) .

Application-Oriented Research

Q. What role does this compound play in studying enzyme inhibition mechanisms?

  • Methodological Answer :

  • Active Site Probes : Functionalize the nitrile group to act as a covalent inhibitor targeting cysteine proteases (e.g., cathepsins).
  • Kinetic Studies : Use stopped-flow spectroscopy to measure inhibition constants (KiK_i) and elucidate binding kinetics .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer :

  • DFT Simulations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Solvent Modeling : Use COSMO-RS to assess solvent effects on reaction thermodynamics and transition states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.